molecular formula C11H5ClF3NO2 B1436915 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 2002472-23-1

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1436915
M. Wt: 275.61 g/mol
InChI Key: GWCLTMODXRUSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H5ClF3N . It is used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery, which is used for the treatment of asthma, allergic rhinitis, and other inflammatory diseases .


Molecular Structure Analysis

The molecular weight of 4-Chloro-8-(trifluoromethyl)quinoline is 231.60 . The SMILES string representation of its structure is FC(F)(F)c1cccc2c(Cl)ccnc12 .


Chemical Reactions Analysis

In the presence of 1 M hydrochloric acid medium, 4-Chloro-8-(trifluoromethyl)quinoline acts as a good corrosion inhibitor for mild steel . The adsorption of this compound over the metal surface obeys the Langmuir adsorption isotherm .


Physical And Chemical Properties Analysis

4-Chloro-8-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It has a melting point of 80-82 °C .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives are extensively used in chemical synthesis. They serve as crucial intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives such as amino, bromo, chloro, and others, has been reported. These compounds are synthesized starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, highlighting the versatility and reactivity of trifluoromethyl-substituted quinoline derivatives in chemical synthesis (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Medicinal Chemistry and Drug Design

The derivatives of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid are widely explored in medicinal chemistry for their antibacterial properties. The synthesis of novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, for instance, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Venkat Lingaiah et al., 2012). Additionally, other derivatives have been synthesized and characterized for their antimicrobial activity, demonstrating the potential of these compounds in the development of new antibacterial agents (Holla et al., 2005).

Structural and Coordination Chemistry

The structural aspects and coordination chemistry of quinoline derivatives are also a significant area of research. Studies have been conducted to understand the hydrogen-bonded structures of isomeric compounds of quinoline with various substituted benzoic acids. These studies provide valuable insights into the molecular structures and potential applications of these compounds in designing coordination complexes and understanding intermolecular interactions (Gotoh & Ishida, 2009).

Safety And Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-8-5-2-1-3-7(11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCLTMODXRUSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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